molecular formula C16H10O8 B3052692 [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid CAS No. 4371-27-1

[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid

Cat. No. B3052692
CAS RN: 4371-27-1
M. Wt: 330.24 g/mol
InChI Key: YENVMPPRTXICRT-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid (CAS Number: 4371-27-1) is a chemical compound with the linear formula C16H10O8 . It belongs to the class of tetracarboxylic acids and features a biphenyl core with four carboxylic acid groups attached at specific positions. The compound is typically found in a solid state and is sealed to maintain its stability at room temperature .

Scientific Research Applications

Antimicrobial Activity

Usnic acid, a dibenzofuran derivative, was originally isolated from lichens. It is well-known as an antibiotic and exhibits potent antimicrobial properties. Researchers have designed new usnic acid derivatives and evaluated their activity against bacteria and fungi . These derivatives demonstrate good antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 1.02 to 50.93 × 10-2 mmol/mL and minimum bactericidal concentrations (MBC) from 2.05 to 70.57 × 10-2 mmol/mL. Notably, they exhibit better antifungal properties than usnic acid itself, making them promising candidates for novel antibacterial drugs.

Antibacterial Activity Against Carbapenem-Resistant Bacteria

Compounds derived from biphenyl and tetracarboxylic acid analogs have shown comparable inhibitory activities to ciprofloxacin against Gram-negative bacterium carbapenem-resistant Acinetobacter baumannii . For instance, compounds like 3’,5’-dimethyl-[1,1’-biphenyl]-3,4,4’,5-tetraol and 4’-(trifluoromethyl)-[1,1’-biphenyl]-3,4,5-triol exhibit promising antibacterial effects.

Mitochondrial Function Modulation

Usnic acid has been studied for its mechanism of action, which involves disrupting mitochondrial function, altering oxidative stress, and inducing cell death . Understanding these effects may lead to novel therapeutic applications.

properties

IUPAC Name

2-(2,6-dicarboxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c17-13(18)7-3-1-4-8(14(19)20)11(7)12-9(15(21)22)5-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENVMPPRTXICRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C2=C(C=CC=C2C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324998
Record name [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid

CAS RN

4371-27-1
Record name NSC408156
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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